molecular formula C5H8O4 B2761812 3-(Acetyloxy)propanoic acid CAS No. 4272-12-2

3-(Acetyloxy)propanoic acid

Cat. No.: B2761812
CAS No.: 4272-12-2
M. Wt: 132.115
InChI Key: RFEXARYJXBYPLD-UHFFFAOYSA-N
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Description

3-(Acetyloxy)propanoic acid, also known as 3-acetoxypropanoic acid, is an organic compound with the molecular formula C5H8O4. It is a derivative of propanoic acid where an acetoxy group is attached to the third carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Acetyloxy)propanoic acid can be synthesized through the esterification of 3-hydroxypropanoic acid with acetic anhydride or acetyl chloride. The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and purity. The use of advanced catalytic systems and controlled reaction environments ensures efficient production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3-(Acetyloxy)propanoic acid undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 3-hydroxypropanoic acid and acetic acid.

    Oxidation: Oxidizing agents can convert this compound into corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Hydrolysis: 3-hydroxypropanoic acid and acetic acid.

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted propanoic acid derivatives.

Scientific Research Applications

3-(Acetyloxy)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzymatic reactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Acetyloxy)propanoic acid involves its interaction with various molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid, which can then participate in metabolic processes. The compound’s reactivity with nucleophiles and electrophiles also allows it to modify biological molecules and influence biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxypropanoic acid: The parent compound of 3-(Acetyloxy)propanoic acid, differing by the presence of a hydroxyl group instead of an acetoxy group.

    Propanoic acid: A simpler carboxylic acid without any additional functional groups.

    Acetic acid: A smaller carboxylic acid with a single carbon atom.

Uniqueness

This compound is unique due to the presence of both an ester and a carboxylic acid functional group within the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-acetyloxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c1-4(6)9-3-2-5(7)8/h2-3H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEXARYJXBYPLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4272-12-2
Record name 3-(acetyloxy)propanoic acid
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